8-tert-Butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326812-81-0
Cat. No.: VC11717085
Molecular Formula: C20H25Cl2NO4
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.
![8-tert-Butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326812-81-0](/images/structure/VC11717085.png)
Specification
CAS No. | 1326812-81-0 |
---|---|
Molecular Formula | C20H25Cl2NO4 |
Molecular Weight | 414.3 g/mol |
IUPAC Name | 8-tert-butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Standard InChI | InChI=1S/C20H25Cl2NO4/c1-19(2,3)13-6-8-20(9-7-13)23(16(11-27-20)18(25)26)17(24)12-4-5-14(21)15(22)10-12/h4-5,10,13,16H,6-9,11H2,1-3H3,(H,25,26) |
Standard InChI Key | CQUYXUUYOXCIRX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
8-tert-Butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spiro structure. It belongs to the class of azaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula C20H25Cl2NO4 and a molecular weight of approximately 414.3 g/mol .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. Although specific synthesis pathways for 8-tert-Butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid are not detailed in the available literature, similar azaspiro compounds are often synthesized using readily available starting materials and require careful control of reaction conditions such as temperature and pressure.
Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of such compounds .
Potential Applications
Azaspiro compounds, including 8-tert-Butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, are of interest in medicinal chemistry due to their potential biological activities. While specific applications for this compound are not well-documented, related compounds have shown promise in drug development and material science.
Research Findings and Future Directions
Research on azaspiro compounds often focuses on their structural properties and biological activities. For 8-tert-Butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, further studies are needed to explore its potential therapeutic applications and to elucidate its mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume